
Neuraminidase-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuraminidase-IN-9 is a compound that functions as a neuraminidase inhibitor. Neuraminidase is an enzyme found on the surface of influenza viruses, which facilitates the release of new viral particles from infected cells. By inhibiting this enzyme, this compound can potentially prevent the spread of the influenza virus within the host organism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The general procedure includes:
Formation of the core structure: This step involves the construction of the core scaffold of the compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Neuraminidase-IN-9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Neuraminidase-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating influenza and other viral infections.
Industry: Utilized in the development of antiviral drugs and diagnostic assays
Wirkmechanismus
Neuraminidase-IN-9 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. As a result, the spread of the virus is inhibited, reducing the severity and duration of the infection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used in severe cases of influenza
Uniqueness of Neuraminidase-IN-9
This compound is unique in its specific binding affinity and inhibitory potency against neuraminidase. It has shown promising results in preclinical studies, demonstrating higher efficacy and lower resistance compared to other neuraminidase inhibitors .
Eigenschaften
Molekularformel |
C24H33BrN6O3 |
|---|---|
Molekulargewicht |
533.5 g/mol |
IUPAC-Name |
(3R,4R,5S)-4-acetamido-5-amino-N-[[1-[(4-bromophenyl)methyl]triazol-4-yl]methyl]-3-pentan-3-yloxycyclohexene-1-carboxamide |
InChI |
InChI=1S/C24H33BrN6O3/c1-4-20(5-2)34-22-11-17(10-21(26)23(22)28-15(3)32)24(33)27-12-19-14-31(30-29-19)13-16-6-8-18(25)9-7-16/h6-9,11,14,20-23H,4-5,10,12-13,26H2,1-3H3,(H,27,33)(H,28,32)/t21-,22+,23+/m0/s1 |
InChI-Schlüssel |
TXRLPQZHHXZMTH-YTFSRNRJSA-N |
Isomerische SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)NCC2=CN(N=N2)CC3=CC=C(C=C3)Br |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)NCC2=CN(N=N2)CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



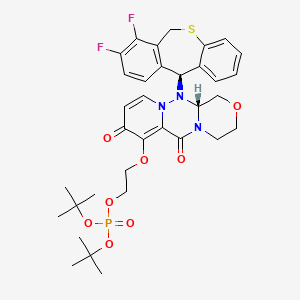

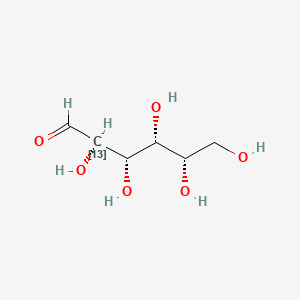

![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)
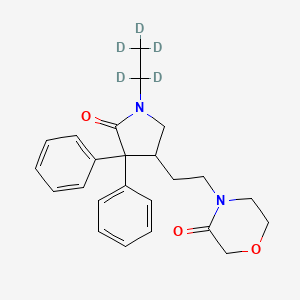
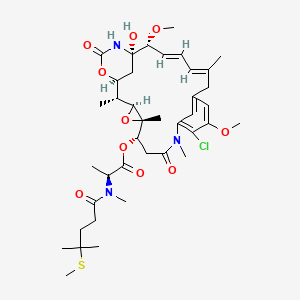


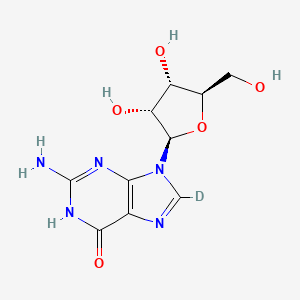
![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)

